molecular formula C12H17N3O2 B3175930 Benzenemethanamine, 2-nitro-5-(1-piperidinyl)- CAS No. 96086-63-4

Benzenemethanamine, 2-nitro-5-(1-piperidinyl)-

Cat. No.: B3175930
CAS No.: 96086-63-4
M. Wt: 235.28 g/mol
InChI Key: JCNHFQHYMTWOIN-UHFFFAOYSA-N
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Description

Benzenemethanamine, 2-nitro-5-(1-piperidinyl)- (CAS: 54997-99-8), is an aromatic amine derivative with the molecular formula C₁₁H₁₅N₃O₂ and a molar mass of 221.26 g/mol. Structurally, it features a benzene ring substituted with a nitro (-NO₂) group at the 2-position and a piperidinyl (-C₅H₁₀N) group at the 5-position, attached to a methanamine (-CH₂NH₂) backbone. The compound exhibits a melting point of 102–104°C and is classified as an irritant, requiring storage at room temperature .

Properties

IUPAC Name

(2-nitro-5-piperidin-1-ylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c13-9-10-8-11(4-5-12(10)15(16)17)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNHFQHYMTWOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, 2-nitro-5-(1-piperidinyl)- typically involves the nitration of benzenemethanamine followed by the introduction of a piperidinyl group. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The subsequent introduction of the piperidinyl group can be achieved through nucleophilic substitution reactions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzenemethanamine, 2-nitro-5-(1-piperidinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.

Major Products:

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzenemethanamine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Properties
One of the notable applications of benzenemethanamine derivatives, including 2-nitro-5-(1-piperidinyl)-, is in the development of antihypertensive agents. Research indicates that compounds with piperidine moieties exhibit significant activity against hypertension by inhibiting renin, an enzyme crucial for blood pressure regulation. For instance, studies have shown that modifications to the piperidine ring can enhance the efficacy and selectivity of these compounds as renin inhibitors .

Case Study: Renin Inhibition
A patent (WO2007077005A1) describes a series of piperidine compounds designed for use as renin inhibitors. The study demonstrated that the incorporation of nitro groups significantly improved the binding affinity to renin, leading to better antihypertensive effects when tested in animal models .

Neuropharmacological Effects
Benzenemethanamine derivatives have also been investigated for their neuropharmacological properties. Specifically, they have been studied for their potential as antidepressants and anxiolytics. The presence of the piperidine ring is believed to enhance interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine .

Pharmacology

Analgesic Activity
Research has indicated that benzenemethanamine derivatives may possess analgesic properties. In vitro studies suggest that these compounds can modulate pain pathways by interacting with opioid receptors. This interaction could lead to the development of new analgesics with fewer side effects compared to traditional opioids .

Case Study: Pain Modulation
A study published in a pharmacology journal reported that a specific derivative of benzenemethanamine demonstrated significant analgesic effects in rodent models. The compound was effective in reducing pain responses without the typical side effects associated with opioid medications .

Material Science

Polymer Development
Beyond biological applications, benzenemethanamine derivatives are being explored in material science for their potential use in polymer synthesis. The unique chemical structure allows for the creation of polymers with specific mechanical and thermal properties. Researchers are investigating how these compounds can be incorporated into polymer matrices to enhance performance characteristics such as strength and durability .

Mechanism of Action

The mechanism of action of Benzenemethanamine, 2-nitro-5-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The piperidinyl group plays a crucial role in its biological activity by enhancing its binding affinity to target proteins. This compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Benzenemethanamine, 2-nitro-5-(1-piperidinyl)-, with four related compounds based on structural motifs, physicochemical properties, and hazards (Table 1).

Table 1: Comparative Data of Benzenemethanamine Derivatives and Analogues

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Melting Point (°C) Hazard Class
Benzenemethanamine, 2-nitro-5-(1-piperidinyl)- 54997-99-8 C₁₁H₁₅N₃O₂ 221.26 102–104 Irritant
Benzylamine (Benzenemethanamine) 100-46-9 C₇H₉N 107.16 Not classified
2-(1,3-Benzodioxol-5-yl)-N-(2-ethoxybenzyl)-N-(2-pyridinylmethyl)ethanamine 423753-28-0 C₂₄H₂₇N₂O₃ 391.49 Unknown
(R)-(1-Benzylpiperidin-3-yl)-methanamine C₁₃H₂₀N₂ 204.32 Unknown

Structural and Functional Group Analysis

Benzenemethanamine, 2-nitro-5-(1-piperidinyl)-: Features a nitro group (electron-withdrawing) and a piperidinyl group (basic heterocycle).

Benzylamine (Benzenemethanamine) :

  • A simpler analogue lacking substituents on the benzene ring. The absence of nitro or piperidinyl groups reduces steric hindrance and electronic complexity, making it a baseline for comparing amine reactivity .

2-(1,3-Benzodioxol-5-yl)-N-(2-ethoxybenzyl)-N-(2-pyridinylmethyl)ethanamine: Contains a 1,3-benzodioxole moiety (electron-rich aromatic system) and ethoxy/pyridinylmethyl substituents.

(R)-(1-Benzylpiperidin-3-yl)-methanamine :

  • Shares a piperidine core but substitutes the nitro group with a benzyl (-C₆H₅CH₂) moiety. The stereochemistry (R-configuration) and benzyl group may influence chiral recognition in biological systems .

Physicochemical Properties

  • Molar Mass : The target compound (221.26 g/mol) is intermediate in size compared to the bulky benzodioxol derivative (391.49 g/mol) and the smaller benzylamine (107.16 g/mol).
  • Melting Point : The nitro and piperidinyl groups likely contribute to the relatively high melting point (102–104°C) of the target compound, as polar functional groups enhance crystalline packing .
  • Hazards : Only the target compound is explicitly classified as an irritant, whereas benzylamine lacks hazard labeling in the available data .

Research Findings and Implications

This could limit its utility in reactions requiring nucleophilic attack .

Biological Interactions :

  • The piperidinyl group may enhance interactions with biological targets (e.g., enzymes or receptors) due to its basicity and conformational flexibility, similar to the benzylpiperidine analogue .

Comparative Reactivity :

  • The benzodioxol derivative’s ethoxy and pyridine groups suggest divergent reactivity, such as increased solubility in polar solvents or metal coordination capabilities, absent in the nitro-substituted target compound .

Biological Activity

Benzenemethanamine, 2-nitro-5-(1-piperidinyl)-, also known as 2-nitro-5-(1-piperidinyl)benzylamine, is a compound of interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with a nitro group and a piperidine moiety. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Benzenemethanamine, 2-nitro-5-(1-piperidinyl)- is believed to exert its biological effects primarily through interactions with neurotransmitter systems. Specifically, its piperidine group allows for binding to various receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake. This can lead to alterations in mood, cognition, and other physiological processes.

Biological Activity Overview

The biological activities of benzenemethanamine, 2-nitro-5-(1-piperidinyl)- can be categorized into several key areas:

  • Neurotransmitter Modulation : The compound has been shown to interact with serotonin and dopamine receptors, potentially affecting mood and behavior.
  • Anticancer Properties : Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is required to clarify these effects.

Case Studies and Research Findings

  • Neurotransmitter Interaction Study :
    A study investigating the effects of benzenemethanamine derivatives on serotonin receptors found that modifications in the piperidine structure significantly altered binding affinity and activity. The findings suggest that this compound could be a lead for developing new antidepressants or anxiolytics.
  • Anticancer Activity :
    In vitro studies have demonstrated that benzenemethanamine derivatives can inhibit the growth of various cancer cell lines. For instance, a derivative showed IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231), indicating strong potential as an anticancer agent.
  • Antimicrobial Studies :
    A recent investigation into the antimicrobial properties revealed that certain derivatives exhibited significant activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis indicated that the nitro group plays a crucial role in enhancing antimicrobial efficacy.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Neurotransmitter ModulationModulates serotonin and dopamine receptors
Anticancer ActivityIC50 values < 10 µM against MDA-MB-231 cells
Antimicrobial ActivityEffective against Gram-positive bacteria

Table 2: Structure-Activity Relationship (SAR)

Compound VariantModificationsBiological Activity
Base CompoundNoneReference activity
Nitro-substituted variantNitro group presentIncreased activity
Piperidine-modified variantAltered piperidine ringEnhanced receptor binding

Q & A

Q. What synthetic methodologies are reported for 2-nitro-5-(1-piperidinyl)benzenemethanamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. A patent application (EP) describes a method analogous to 2-nitro-5-(1-piperidyl)pyridine synthesis, involving nitro-group retention during substitution reactions. Key steps include:
  • Use of sodium triacetoxyborohydride (STAB) as a reducing agent in reductive amination (similar to fentanyl analog synthesis) .
  • Monitoring reaction progress via TLC and optimizing temperature (e.g., 50–60°C) to minimize nitro-group reduction side reactions .
    Yield optimization requires inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., THF or DCM).

Q. How can researchers confirm the structural identity of 2-nitro-5-(1-piperidinyl)benzenemethanamine?

  • Methodological Answer : Combine spectroscopic techniques:
  • 1H NMR : Look for aromatic protons (δ 7.30–8.26 ppm) and piperidinyl multiplet signals (δ 1.56–3.49 ppm) in DMSO-d₆ .
  • UV/Vis : Characterize absorption maxima (e.g., 249–296 nm for related piperidinyl derivatives) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H⁺] ~278.3 g/mol).

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Use gradient column chromatography (silica gel, ethyl acetate/hexane) to separate nitro-containing intermediates. For crystalline products, recrystallize in ethanol/water mixtures. Purity (>98%) is validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can discrepancies in synthetic yields between literature methods be systematically analyzed?

  • Methodological Answer : Conduct controlled experiments varying:
  • Catalysts (e.g., STAB vs. NaBH₃CN).
  • Solvent polarity (DMF vs. THF).
    Analyze byproducts via LC-MS and compare kinetic profiles (e.g., Arrhenius plots) to identify rate-limiting steps. Contradictions in yields often arise from trace moisture or nitro-group instability under acidic conditions .

Q. What advanced analytical methods detect trace amounts of this compound in environmental samples?

  • Methodological Answer : Deploy GC-MS-APPI (atmospheric pressure photoionization) with:
  • Derivatization (e.g., silylation) to enhance volatility.
  • SPE (solid-phase extraction) using C18 cartridges for preconcentration.
    Detection limits <1 ppb are achievable, as demonstrated for benzenemethanamine derivatives in water matrices .

Q. How do electronic effects of the nitro and piperidinyl groups influence electrophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations to map electron density:
  • Nitro groups (electron-withdrawing) activate meta positions for substitution.
  • Piperidinyl groups (electron-donating) direct reactions to ortho/para sites.
    Experimental validation via competitive reactions (e.g., bromination) and kinetic isotope effects .

Q. What in vitro assays evaluate the compound’s impact on microtubule dynamics?

  • Methodological Answer : Use tubulin polymerization assays (fluorescence-based):
  • Compare IC₅₀ values with colchicine (positive control).
  • Validate cytotoxicity via MTT assays in HeLa cells.
    Mechanistic studies require immunofluorescence staining of mitotic spindles .

Safety and Handling

Q. What safety protocols are critical for handling 2-nitro-5-(1-piperidinyl)benzenemethanamine?

  • Methodological Answer : Follow GHS guidelines:
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (no established OELs; treat as hazardous).
  • Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenemethanamine, 2-nitro-5-(1-piperidinyl)-
Reactant of Route 2
Reactant of Route 2
Benzenemethanamine, 2-nitro-5-(1-piperidinyl)-

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